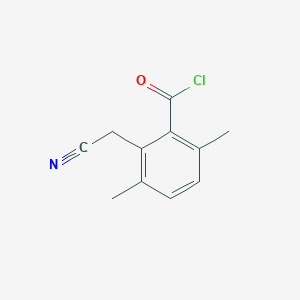
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyanomethyl group and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride typically involves the reaction of 3,6-dimethylbenzoic acid with thionyl chloride to form the corresponding benzoyl chloride. The cyanomethyl group can be introduced through a subsequent reaction with a suitable cyanomethylating agent, such as cyanomethyl chloride, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can be hydrolyzed to form the corresponding benzoic acid derivative.
Condensation Reactions: The cyanomethyl group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated nitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be employed.
Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide) are typical reagents.
Major Products Formed
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Benzoic Acid Derivatives: Formed through hydrolysis.
α,β-Unsaturated Nitriles: Formed through condensation reactions.
Applications De Recherche Scientifique
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functionalized polymers and advanced materials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Chemical Biology: It can be used as a building block in the design of molecular probes and bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is primarily related to its reactivity as a benzoyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The cyanomethyl group can also participate in reactions that introduce additional functional groups, enhancing the compound’s versatility in chemical synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Cyanomethyl)benzoyl chloride
- 3,6-Dimethylbenzoyl chloride
- 2-(Cyanomethyl)-4-methylbenzoyl chloride
Uniqueness
2-(Cyanomethyl)-3,6-dimethylbenzoyl chloride is unique due to the presence of both cyanomethyl and dimethyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic applications that require these functionalities.
Propriétés
Numéro CAS |
24634-05-7 |
|---|---|
Formule moléculaire |
C11H10ClNO |
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
2-(cyanomethyl)-3,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7-3-4-8(2)10(11(12)14)9(7)5-6-13/h3-4H,5H2,1-2H3 |
Clé InChI |
PHDDKHYXQLFUNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C(=O)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















